1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organobromine compound featuring a phenyl ring substituted with a bromomethyl (-CH₂Br) group at the 3-position and a methylthio (-SCH₃) group at the 5-position, linked to a propan-2-one (acetone) moiety. This structure combines electrophilic (bromomethyl) and lipophilic (methylthio) functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromomethyl group enables nucleophilic substitution reactions, while the methylthio group enhances solubility in nonpolar media .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)3-9-4-10(7-12)6-11(5-9)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
PXARBXHMVAWKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)CBr |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
A widely employed method involves Friedel-Crafts acylation to install the propan-2-one group. The synthesis proceeds as follows:
Preparation of 3-(Bromomethyl)-5-(methylthio)benzene :
- Starting with 3,5-dimethylbenzenethiol, the thiol group is methylated using methyl iodide (CH3I) in the presence of a base (e.g., K2CO3).
- Bromination of the methyl group at position 3 is achieved via N-bromosuccinimide (NBS) under radical conditions (AIBN, UV light), yielding 3-(bromomethyl)-5-(methylthio)benzene.
Acylation with Chloroacetone :
Key Reaction Conditions :
Aldol Condensation and Bromination
An alternative route adapts aldol condensation followed by bromination:
Synthesis of α,β-Unsaturated Ketone :
Bromination and Elimination :
Analytical Data :
Direct Bromination of Preformed Ketones
For substrates with pre-installed ketones, radical bromination offers selectivity:
Synthesis of 1-(3-Methyl-5-(methylthio)phenyl)propan-2-one :
- Friedel-Crafts acylation of 3-methyl-5-(methylthio)benzene with acetyl chloride.
Benzylic Bromination :
Yield Optimization :
- Excess NBS (1.5 equiv) increases conversion to >85%.
- Purification via recrystallization (EtOH/H2O) enhances purity to >98%.
Mechanistic Insights
Radical Bromination Dynamics
- NBS Selectivity : Preferentially abstracts hydrogen from benzylic positions due to stabilization of the resulting radical.
- Side Reactions : Over-bromination is mitigated by controlling stoichiometry and reaction time.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 65–70 | 95–98 | Single-step acylation | Requires AlCl3, moisture-sensitive |
| Aldol Condensation | 50–60 | 90–95 | Avoids strong Lewis acids | Multi-step, lower overall yield |
| Radical Bromination | 80–85 | 97–99 | High selectivity for benzylic position | Requires pre-formed ketone |
Challenges and Optimization Strategies
Purification Difficulties
Stability Concerns
- Light Sensitivity : The bromomethyl group undergoes photolytic decomposition.
- Mitigation : Store under inert atmosphere (N2) at -20°C.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, and it may be used in the development of pharmaceuticals. Researchers may explore its interactions with biological targets to identify new therapeutic agents.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials. Its unique functional groups can impart desirable characteristics to the final material.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group may also participate in interactions with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the propan-2-one core but differ in substituent type, position, and electronic properties. Below is a comparative analysis based on molecular structure, physicochemical properties, reactivity, and applications.
Structural and Functional Group Analysis
Key Observations:
- Substituent Effects: The bromomethyl group increases molecular weight and reactivity compared to methylthio-only analogs (e.g., 180.27 vs. 285.18 g/mol) . The trifluoromethylthio group in introduces strong electronegativity, contrasting with the polarizable bromine in the target compound.
- Positional Isomerism: Substituent positions (e.g., 2- vs. 3-bromomethyl) influence steric hindrance and electronic distribution, affecting reaction pathways .
Physicochemical Properties
Notes:
- The bromomethyl group in the target compound increases susceptibility to hydrolysis compared to non-halogenated analogs .
- Trifluoromethyl groups enhance thermal and chemical stability, as seen in .
Biological Activity
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromomethyl group , a methylthio group , and a propan-2-one moiety . The bromomethyl group serves as an electrophile, allowing it to react with nucleophilic sites in biological molecules. The methylthio group enhances the compound's lipophilicity, which may improve its interactions with hydrophobic regions of proteins or cellular membranes.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a candidate for drug development. The following mechanisms have been proposed:
- Electrophilic Reactions : The bromomethyl group can react with nucleophiles in proteins or nucleic acids, potentially altering their function.
- Lipophilicity : The methylthio group increases the compound's affinity for lipid environments, facilitating membrane penetration and interaction with membrane-bound proteins.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its potential as a bioactive compound is under investigation, with studies focusing on its efficacy against various pathogens and cancer cell lines.
Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
In vitro studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has shown promise in inhibiting tumor growth in various cancer models, although further research is needed to elucidate the specific molecular targets involved.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus. |
| Study B | Showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potential for therapeutic use. |
| Study C | Investigated the compound's mechanism of action, revealing interactions with DNA that may inhibit replication in cancer cells. |
Applications in Medicinal Chemistry
The compound is being explored for its potential applications in drug development due to its unique structural characteristics and biological activities. It may serve as a lead compound for synthesizing new antimicrobial agents or anticancer drugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , where a ketone (e.g., propan-2-one) reacts with an aldehyde derivative under basic conditions. Bromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN). The methylthio group is typically introduced via nucleophilic substitution or thiol-ene chemistry .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1645–1680 cm⁻¹ and C-Br vibration around 600–800 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Look for the methylthio (-SMe) proton signal at δ ~2.5 ppm and the bromomethyl (-CH₂Br) protons as a singlet near δ ~4.3–4.5 ppm. The acetophenone methyl group appears as a singlet at δ ~2.1 ppm .
- ¹³C NMR : Confirm the ketone carbon at δ ~205–210 ppm and aromatic carbons influenced by electron-withdrawing/donating groups .
Q. What are the key considerations for X-ray crystallographic analysis of this compound?
- Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation. Orthorhombic systems (e.g., space group Pbca) are common, with lattice parameters such as a = 13.668 Å, b = 13.375 Å, and c = 14.541 Å. Refinement using R factors (e.g., R = 0.058) validates bond lengths and angles .
Advanced Research Questions
Q. How can regioselective bromination challenges be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., methylthio) to favor bromination at the para position. Computational modeling (DFT) predicts reactive sites, while optimizing reaction conditions (e.g., solvent polarity, temperature) minimizes competing pathways .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- Compare experimental XRD bond lengths (e.g., C-C = 1.504 Å) with computational (DFT) results .
- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in aromatic regions .
- Address discrepancies in melting points or solubility by verifying purity via HPLC or mass spectrometry .
Q. How does the methylthio group influence the compound’s reactivity in medicinal chemistry?
- Methodological Answer : The -SMe group acts as a weak electron donor, enhancing aromatic electrophilic substitution. It also participates in hydrogen bonding and hydrophobic interactions in biological systems. Oxidation to sulfoxide/sulfone derivatives modifies solubility and bioactivity, which can be tracked via LC-MS .
Q. What experimental design limitations affect reproducibility in synthesis?
- Methodological Answer :
- Degradation : Stabilize reactive intermediates (e.g., bromomethyl groups) by using low temperatures (0–5°C) and inert atmospheres .
- Scale-up challenges : Optimize solvent systems (e.g., DMF for polar intermediates) and catalyst loading to maintain yield .
Q. How is this compound utilized as a building block for bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
